1-{3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoyl}-4-piperidinecarbonitrile -

1-{3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoyl}-4-piperidinecarbonitrile

Catalog Number: EVT-3944033
CAS Number:
Molecular Formula: C19H19N7O
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation-cyclization reactions: These reactions involve the condensation of a pyrazole derivative with a suitable electrophilic reagent, followed by intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidine ring system [, , , ].
  • Nucleophilic aromatic substitution reactions: These reactions utilize the inherent reactivity of halo-substituted pyrazolo[3,4-d]pyrimidines towards nucleophilic attack by various amines, alcohols, and thiols to introduce desired substituents [, , ].
  • Multicomponent reactions: These reactions offer a convergent approach, allowing the assembly of complex pyrazolo[3,4-d]pyrimidine derivatives in a single step from readily available starting materials [].
Chemical Reactions Analysis
  • N-alkylation: The nitrogen atoms on the pyrazole and pyrimidine rings can be alkylated with various alkyl halides or other alkylating agents to introduce substituents with desired properties [, , ].
  • N-arylation: Similar to N-alkylation, the nitrogen atoms can be arylated with aryl halides or other arylating agents to introduce aryl substituents [, , ].
  • Halogenation: The pyrazolo[3,4-d]pyrimidine core can be halogenated using various halogenating agents to introduce halogen atoms (e.g., bromine, chlorine) at specific positions, which can be further functionalized [, , ].
  • Suzuki-Miyaura coupling: Halogenated pyrazolo[3,4-d]pyrimidines can undergo palladium-catalyzed cross-coupling reactions with aryl boronic acids to afford biaryl derivatives, expanding the structural diversity and potential applications of these compounds [].
Mechanism of Action
  • Kinase inhibition: Some derivatives act as kinase inhibitors, blocking the activity of enzymes responsible for phosphorylation, a crucial process in cell signaling and regulation [, , ].
  • Enzyme inhibition: Certain pyrazolo[3,4-d]pyrimidines inhibit specific enzymes involved in various metabolic pathways, leading to therapeutic effects [, ].
  • Receptor modulation: Some derivatives modulate the activity of specific receptors, affecting downstream signaling pathways and ultimately influencing cellular responses [].
Applications
  • Anticancer agents: Numerous studies have demonstrated the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents [, , , , , , , , , , , ]. These compounds have been shown to inhibit various kinases, including tyrosine kinases and PI3K, which are often dysregulated in cancer cells.
  • Anti-inflammatory agents: Several pyrazolo[3,4-d]pyrimidine derivatives have exhibited potent anti-inflammatory activity in preclinical studies [, ]. These compounds target key mediators of inflammation, offering potential for treating inflammatory diseases.
  • Antiviral agents: Certain derivatives possess antiviral properties, showing activity against viruses like hepatitis B virus (HBV) []. These findings highlight their potential as novel antiviral therapies.

Ibrutinib (PCI-32765)

    Compound Description: Ibrutinib is a potent BTK kinase inhibitor also exhibiting activity against FLT3 kinase. [, ] It serves as a starting point for developing selective FLT3 inhibitors, including CHMFL-FLT3-122 and CHMFL-FLT3-213. [, ]

    Relevance: Ibrutinib shares a core pharmacophore with 1-{3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoyl}-4-piperidinecarbonitrile, specifically the pyrazolo[3,4-d]pyrimidine moiety. This common feature suggests potential for similar binding interactions and biological activities. [, ] The modifications made to Ibrutinib to generate selective FLT3 inhibitors provide insights into structure-activity relationships relevant to the target compound.

    Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor, demonstrating significant antiproliferative effects against FLT3-ITD positive AML cell lines. []

    Relevance: This compound was designed based on the structure of Ibrutinib, highlighting the importance of the pyrazolo[3,4-d]pyrimidine moiety, also present in 1-{3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoyl}-4-piperidinecarbonitrile. [] This structural similarity suggests potential for the target compound to exhibit FLT3 kinase inhibitory activity.

CHMFL-FLT3-213

    Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor, demonstrating strong inhibitory effects against a variety of FLT3 kinase mutants, including FLT3-ITD. []

    Relevance: Similar to CHMFL-FLT3-122, CHMFL-FLT3-213 is also derived from Ibrutinib and features the pyrazolo[3,4-d]pyrimidine scaffold shared with 1-{3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoyl}-4-piperidinecarbonitrile. [] This structural link further emphasizes the potential of the target compound for FLT3 kinase inhibition and antitumor activity in FLT3-ITD positive AML.

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

    Compound Description: IHMT-PI3Kδ-372 is a potent and selective PI3Kδ inhibitor with potential therapeutic value for chronic obstructive pulmonary disease (COPD). []

    Relevance: While differing in overall structure, IHMT-PI3Kδ-372 contains the same pyrazolo[3,4-d]pyrimidine core found in 1-{3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoyl}-4-piperidinecarbonitrile. [] This shared feature highlights the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry and its potential for diverse biological activities.

CHMFL-EGFR-202

    Compound Description: CHMFL-EGFR-202 is a novel irreversible EGFR mutant kinase inhibitor exhibiting a distinct binding mode. [] It potently inhibits EGFR primary mutants (L858R, del19) and the drug-resistant mutant L858R/T790M. []

    Relevance: Developed from Ibrutinib's core structure, CHMFL-EGFR-202 emphasizes the importance of the pyrazolo[3,4-d]pyrimidine scaffold, also present in 1-{3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoyl}-4-piperidinecarbonitrile. [] Although targeting a different kinase, CHMFL-EGFR-202's activity profile underscores the potential for modifications of the shared scaffold to modulate kinase selectivity and activity.

N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

    Compound Description: Compound 13an is a multikinase inhibitor with potent activity against Src, KDR, and several kinases within the MAPK signaling pathway. [] It demonstrates potent anti-TNBC activities both in vitro and in vivo. []

    Relevance: Despite structural differences compared to 1-{3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoyl}-4-piperidinecarbonitrile, compound 13an provides valuable insights into the structure-activity relationships of pyrazolo[3,4-d]pyrimidine derivatives. [] Specifically, its multikinase inhibitory profile suggests that the target compound might also interact with multiple kinases, warranting further investigation of its selectivity profile.

Properties

Product Name

1-{3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoyl}-4-piperidinecarbonitrile

IUPAC Name

1-[3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoyl]piperidine-4-carbonitrile

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C19H19N7O/c1-25-18-16(11-23-25)17(21-12-22-18)24-15-4-2-3-14(9-15)19(27)26-7-5-13(10-20)6-8-26/h2-4,9,11-13H,5-8H2,1H3,(H,21,22,24)

InChI Key

UNTDDOKWVDMQQC-UHFFFAOYSA-N

SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC(=C3)C(=O)N4CCC(CC4)C#N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC(=C3)C(=O)N4CCC(CC4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.